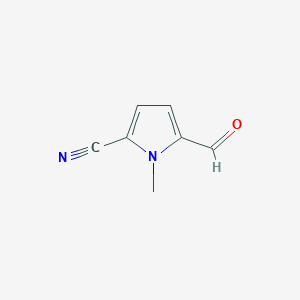

5-formyl-1-methyl-1H-pyrrole-2-carbonitrile

Katalognummer B3156054

Molekulargewicht: 134.14 g/mol

InChI-Schlüssel: OWIWSQGGONTSKG-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06114358

Procedure details

1-methylpyrrole can be converted into 2-cyano-1-methylpyrrole by reaction with chlorosulfonyl isocyanate and dimethylformamide in acetonitrile (see, for example, C. E. Loader et al. Can. J. Chem. 59, (1981) 2673-6). Diisopropylamine (17.5 ml, 124.38 mmol) was introduced into THF (100 ml) under nitrogen. At -78° C., n-butyllithium solution in hexane (15% strength, 75.9 ml, 124.38 mmol) was added dropwise. The mixture was then stirred at -20° C. for 45 min and subsequently cooled to -78° C. again, at which temperature a solution of N-methylpyrrole-2-carbonitrile (12 g, 113.07 mmol) in THF (50 ml) was added dropwise. After stirring at -78° C. for 45 min, DMF (43.9 ml, 546.46 mmol) was added dropwise and stirring was continued at this temperature for 2 h. Addition of citric acid monohydrate (20.56 g) was followed by warming to room temperature and addition of water (112 ml). The THF was removed in a rotary evaporator, and the aqueous phase was saturated with sodium chloride and extracted with diethyl ether (3×200 ml). The combined organic phases were washed with saturated sodium chloride solution and dried over sodium sulfate. The solvent was removed in a rotary evaporator, and the crude product was purified by flash chromatography (silica gel, dichloromethane). Yield: 8.25 g (54%). 1H-NMR (CDCl3) δ=4.1 (s, 3H), 6.8 (d, 1H), 6.9 (d, 1H), 9.7 (s, 1H).

[Compound]

Name

N-methylpyrrole-2-carbonitrile

Quantity

12 g

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

CN1C=CC=C1.[C:7]([C:9]1[N:10]([CH3:14])[CH:11]=[CH:12][CH:13]=1)#[N:8].ClS(N=[C:20]=[O:21])(=O)=O.C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C(#N)C.C1COCC1.O.CN(C)C=O>[C:7]([C:9]1[N:10]([CH3:14])[C:11]([CH:20]=[O:21])=[CH:12][CH:13]=1)#[N:8] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN1C=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

112 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

43.9 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C=1N(C=CC1)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)N=C=O

|

Step Seven

|

Name

|

|

|

Quantity

|

17.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

75.9 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Nine

[Compound]

|

Name

|

N-methylpyrrole-2-carbonitrile

|

|

Quantity

|

12 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Ten

|

Name

|

|

|

Quantity

|

20.56 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was then stirred at -20° C. for 45 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

subsequently cooled to -78° C. again

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at -78° C. for 45 min

|

|

Duration

|

45 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued at this temperature for 2 h

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by warming to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The THF was removed in a rotary evaporator

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with diethyl ether (3×200 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was purified by flash chromatography (silica gel, dichloromethane)

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)C1=CC=C(N1C)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |